molecular formula C14H14F3NO3 B3089061 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one CAS No. 1189113-59-4

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Cat. No. B3089061
CAS RN: 1189113-59-4
M. Wt: 301.26 g/mol
InChI Key: FQOKIPQUQDKMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one (3-Bz-TFA-PIP) is an organic compound with a variety of uses in scientific research. It is a versatile molecule which has been studied extensively in the laboratory, and is used in many different areas of research.

Scientific Research Applications

Drug Development and Antineoplastic Agents

Compounds structurally related to "3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one" have been investigated for their potential as antineoplastic agents. A notable study outlines the discovery and development of novel series of compounds demonstrating cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity, act as modulators of multi-drug resistance, and induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Additionally, they display antimalarial and antimycobacterial properties, highlighting the broad spectrum of their pharmacological potential (Hossain et al., 2020).

Chemical Properties and Synthetic Applications

The synthetic versatility of compounds related to "this compound" is underscored by their applications in nucleophilic aromatic substitution reactions and as intermediates in the synthesis of complex organic molecules. Such reactions are fundamental in creating pharmacologically active molecules, demonstrating the compound's significance in synthetic organic chemistry (Pietra & Vitali, 1972).

Radical Scavengers and Cell Impairment Remedies

Chromones and their derivatives, similar in functional scope to "this compound," have been explored for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially inhibiting or delaying cell impairment leading to various diseases. Their structure-activity relationships suggest that specific functional groups are crucial for their radical scavenging activity, emphasizing the importance of structural analogs in medicinal chemistry (Yadav et al., 2014).

Ligands for Receptor Studies

Arylcycloalkylamines, encompassing phenyl piperidines and piperazines along with their arylalkyl substituents, serve as pharmacophoric groups in several antipsychotic agents. Studies have explored the contributions of key pharmacophoric groups to the potency and selectivity of synthesized agents at D(2)-like receptors. This research area highlights the compound's relevance in the development of ligands for receptor studies and potential therapeutic applications (Sikazwe et al., 2009).

properties

IUPAC Name

3-phenylmethoxy-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)13(20)18-7-6-11(19)12(8-18)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOKIPQUQDKMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Reactant of Route 3
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Reactant of Route 4
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Reactant of Route 5
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Reactant of Route 6
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.